molecular formula C17H14F2N4O4S B10904295 methyl 5-({3-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate

methyl 5-({3-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate

Cat. No.: B10904295
M. Wt: 408.4 g/mol
InChI Key: FDPOELIFTONNDK-DNTJNYDQSA-N
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Description

METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE is a complex organic compound featuring a difluoromethyl group, a sulfanyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE involves its interaction with specific molecular targets and pathways. The difluoromethyl group and triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated triazoles and furoates, such as:

Uniqueness

METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE is unique due to its combination of a difluoromethyl group, a sulfanyl group, and a triazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H14F2N4O4S

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 5-[[3-[(E)-[3-(difluoromethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]methyl]furan-2-carboxylate

InChI

InChI=1S/C17H14F2N4O4S/c1-25-16(24)13-6-5-12(27-13)9-26-11-4-2-3-10(7-11)8-20-23-15(14(18)19)21-22-17(23)28/h2-8,14H,9H2,1H3,(H,22,28)/b20-8+

InChI Key

FDPOELIFTONNDK-DNTJNYDQSA-N

Isomeric SMILES

COC(=O)C1=CC=C(O1)COC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C(F)F

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=CC(=C2)C=NN3C(=NNC3=S)C(F)F

Origin of Product

United States

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